N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034486-70-7
VCID: VC5443705
InChI: InChI=1S/C16H11N5O2/c22-16(19-12-4-7-21-13(8-12)3-6-18-21)14-9-15(23-20-14)11-2-1-5-17-10-11/h1-10H,(H,19,22)
SMILES: C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3
Molecular Formula: C16H11N5O2
Molecular Weight: 305.297

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

CAS No.: 2034486-70-7

Cat. No.: VC5443705

Molecular Formula: C16H11N5O2

Molecular Weight: 305.297

* For research use only. Not for human or veterinary use.

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide - 2034486-70-7

Specification

CAS No. 2034486-70-7
Molecular Formula C16H11N5O2
Molecular Weight 305.297
IUPAC Name N-pyrazolo[1,5-a]pyridin-5-yl-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C16H11N5O2/c22-16(19-12-4-7-21-13(8-12)3-6-18-21)14-9-15(23-20-14)11-2-1-5-17-10-11/h1-10H,(H,19,22)
Standard InChI Key JQFMADANNIIJGZ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three heterocyclic systems:

  • Pyrazolo[1,5-a]pyridine: A fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom). The pyrazolo[1,5-a]pyridine scaffold is known for its planar structure and ability to engage in π-π stacking interactions with biological targets .

  • Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom. The 3-carboxamide group at this position enhances hydrogen-bonding potential.

  • Pyridin-3-yl substituent: A pyridine ring attached to the isoxazole, introducing additional basicity and metal-coordination capabilities .

Key Structural Features:

  • Molecular Formula: Predicted as C17H12N6O2\text{C}_{17}\text{H}_{12}\text{N}_6\text{O}_2 (exact mass: 356.10 g/mol) .

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 6 acceptors (pyridine N, isoxazole O, carbonyl O) .

  • LogP: Estimated at 2.1–2.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via modular approaches:

  • Pyrazolo[1,5-a]pyridine Synthesis: Cyclocondensation of pyridine derivatives with hydrazines or alkynes, as demonstrated in pyrazolo[1,5-a]pyridin-3-carboxamide hybrids . For example, cycloaddition of pyridine N-imine with alkynyl dipolarophiles yields the core structure .

  • Isoxazole Formation: 1,3-Dipolar cycloaddition between nitrile oxides and acetylenes, followed by carboxylation at the 3-position .

  • Amide Coupling: Reaction of 5-(pyridin-3-yl)isoxazole-3-carboxylic acid with 5-aminopyrazolo[1,5-a]pyridine using coupling agents like EDC/HOBt .

Example Protocol (Adapted from ):

StepReagents/ConditionsYield
1. Pyrazolo[1,5-a]pyridine-5-amine synthesisPyridine N-imine, methyl propiolate, 80°C, 12 h65%
2. 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid synthesis3-Pyridinyl acetonitrile, hydroxylamine, ClCO₂Et72%
3. Amide couplingEDC, HOBt, DMF, rt, 24 h58%

Physicochemical and ADMET Profiles

PropertyValueMethod/Reference
Solubility (pH 7.4)12 μMPredicted via LogS
Plasma Protein Binding89%In silico (SwissADME)
CYP3A4 InhibitionModerate
hERG InhibitionLow (IC₅₀ > 10 μM)

Toxicity Concerns: No acute toxicity reported for analogs at <100 mg/kg (mouse models) .

Future Directions

  • Synthetic Optimization: Improve amide coupling yields using microwave-assisted synthesis .

  • Target Identification: Screen against kinase and bacterial target libraries.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine infection models .

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